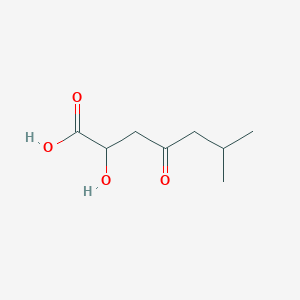
2-Hydroxy-6-methyl-4-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methyl-4-oxoheptanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of heptanoic acid, characterized by the presence of a hydroxyl group at the second position, a methyl group at the sixth position, and a keto group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-4-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6-methylheptanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the keto group at the fourth position.
Another approach involves the hydroxylation of 6-methyl-4-oxoheptanoic acid using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide. This method introduces the hydroxyl group at the second position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methyl-4-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form a keto group, resulting in the formation of 2,4-Dioxo-6-methylheptanoic acid.
Reduction: The keto group at the fourth position can be reduced to form 2-Hydroxy-6-methylheptanoic acid.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles to form derivatives such as 2-Chloro-6-methyl-4-oxoheptanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: 2,4-Dioxo-6-methylheptanoic acid.
Reduction: 2-Hydroxy-6-methylheptanoic acid.
Substitution: 2-Chloro-6-methyl-4-oxoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methyl-4-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methyl-4-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxoheptanoic acid: Lacks the hydroxyl group at the second position.
2-Hydroxyheptanoic acid: Lacks the keto group at the fourth position.
2-Methyl-6-oxoheptanoic acid: Lacks the hydroxyl group at the second position.
Uniqueness
2-Hydroxy-6-methyl-4-oxoheptanoic acid is unique due to the presence of both a hydroxyl group at the second position and a keto group at the fourth position. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
89966-34-7 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2-hydroxy-6-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(9)4-7(10)8(11)12/h5,7,10H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
SIMDGJLEPWEPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


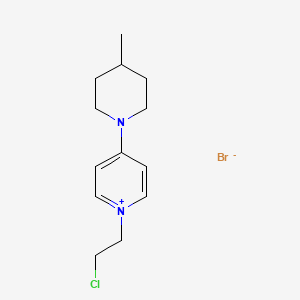

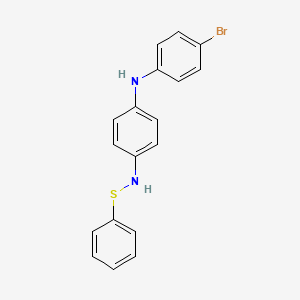
![2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386890.png)

![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)

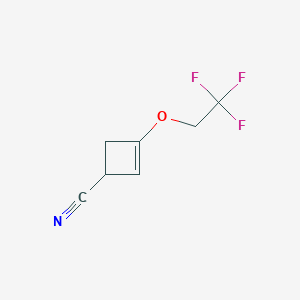
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)

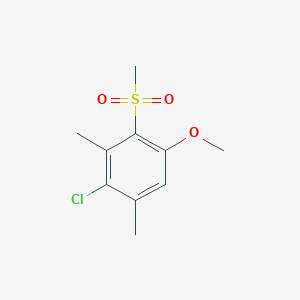
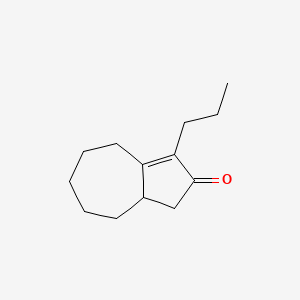
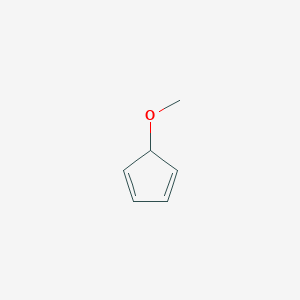
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
